molecular formula C6H13NO3 B13154500 2-Butanol, 3,3-dimethyl-1-nitro-, (2R)- CAS No. 610758-20-8

2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-

Cat. No.: B13154500
CAS No.: 610758-20-8
M. Wt: 147.17 g/mol
InChI Key: POPUCNRCMDNMTD-YFKPBYRVSA-N
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Description

®-3,3-Dimethyl-1-nitrobutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-Dimethyl-1-nitrobutan-2-ol can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-2-butanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-3,3-Dimethyl-1-nitrobutan-2-ol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-3,3-Dimethyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 3,3-dimethyl-2-butanone or 3,3-dimethylbutanoic acid.

    Reduction: Formation of ®-3,3-dimethyl-1-aminobutan-2-ol.

    Substitution: Formation of 3,3-dimethyl-2-bromobutane or 3,3-dimethyl-2-chlorobutane.

Scientific Research Applications

®-3,3-Dimethyl-1-nitrobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly those requiring chiral intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of ®-3,3-Dimethyl-1-nitrobutan-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitro and hydroxyl groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes, such as nucleophilic attack on the nitro group or oxidation of the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    (S)-3,3-Dimethyl-1-nitrobutan-2-ol: The enantiomer of the compound with opposite stereochemistry.

    3,3-Dimethyl-2-butanol: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3,3-Dimethyl-1-aminobutan-2-ol: The reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

®-3,3-Dimethyl-1-nitrobutan-2-ol is unique due to its chiral nature and the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its enantiomeric purity is crucial in applications requiring specific stereochemistry, such as pharmaceutical synthesis.

Biological Activity

2-Butanol, 3,3-dimethyl-1-nitro-, (2R)- is a chiral organic compound with significant biological activity. Its unique structure contributes to various interactions within biological systems, making it a subject of interest in pharmacology and toxicology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on living organisms, and relevant case studies.

  • Molecular Formula : C7H15NO2
  • Molecular Weight : 145.20 g/mol
  • IUPAC Name : 2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-
  • CAS Number : 610758

The biological activity of 2-butanol derivatives often involves their interaction with cellular receptors and enzymes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can affect cell signaling pathways and induce oxidative stress, which is associated with various pathological conditions.

Biological Activity Overview

Research indicates that compounds similar to 2-butanol, particularly those with nitro or hydroxyl groups, exhibit diverse biological effects:

  • Antimicrobial Activity : Some studies suggest that nitro-containing compounds can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Neuroprotective Effects : Certain butanol derivatives have been investigated for their neuroprotective effects against oxidative stress in neuronal cells. This may be relevant for conditions like Alzheimer's disease.
  • Impact on Gut Microbiota : Research has shown that related compounds can influence gut microbiota composition, which in turn affects host metabolism and immune responses.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective potential of various butanol derivatives in a model of oxidative stress-induced neuronal damage. The results indicated that certain derivatives could significantly reduce cell death and ROS production in neuronal cultures, suggesting a protective mechanism mediated by antioxidant activity .

Case Study 2: Effects on Gut Microbiota

In another study involving mice, repeated exposure to a related compound (3,3-Dimethyl-1-butanol) demonstrated alterations in social dominance behaviors without affecting anxiety or memory functions. This suggests that the compound may modulate gut-brain interactions through its effects on microbiota .

Comparative Analysis

The following table summarizes the biological activities observed in various butanol derivatives:

Compound NameBiological ActivityReference
2-ButanolSolvent properties; low toxicityNot specified
3,3-Dimethyl-1-butanolNeuroprotective; alters gut microbiota
2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-Antimicrobial; potential neuroprotective effectsNot specified

Properties

CAS No.

610758-20-8

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-3,3-dimethyl-1-nitrobutan-2-ol

InChI

InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m0/s1

InChI Key

POPUCNRCMDNMTD-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@H](C[N+](=O)[O-])O

Canonical SMILES

CC(C)(C)C(C[N+](=O)[O-])O

Origin of Product

United States

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